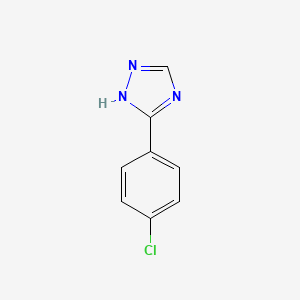

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Vue d'ensemble

Description

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-, also known as 4-Chlorophenyl 1H-1,2,4-triazole-3-thiol (CPTT), is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing a 1H-1,2,4-triazole and a 3-(4-chlorophenyl) group. This compound is of interest due to its unique properties, which make it suitable for use in a number of different scientific research applications.

Applications De Recherche Scientifique

Structural and Molecular Analysis

- Crystal Structure and Hydrogen Bonding : The crystal structure of related triazole compounds has been extensively studied. For instance, the orientation of the triazole ring in certain compounds, such as 4-(4-Chlorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, demonstrates significant dihedral angles with connected benzene rings, contributing to the formation of centrosymmetric dimers through hydrogen bonding (Hanif et al., 2007). Similar structural characteristics are found in other derivatives like 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, which exhibits an almost orthogonal relationship between its five-membered ring and the chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).

Chemical and Biological Properties

- Corrosion Inhibition : Triazole derivatives show promise as corrosion inhibitors. The efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in inhibiting corrosion of mild steel in acidic media has been studied, revealing significant inhibition efficiencies (Lagrenée et al., 2002).

- Human Dihydroorotate Dehydrogenase Inhibition : Some triazole derivatives, like 1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one, have been investigated for inhibiting human dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, highlighting their potential in therapeutic applications (Gong et al., 2017).

Mécanisme D'action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The inhibitory activity against the H1N1 influenza virus depends more on the linkage length between the 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment and the heterocyclic moiety than on the nature of the heterocycle .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may damage fertility . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUIDNOUFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073442 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23195-59-7 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

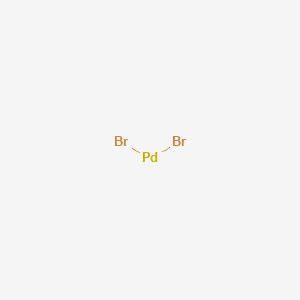

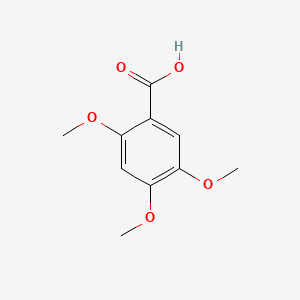

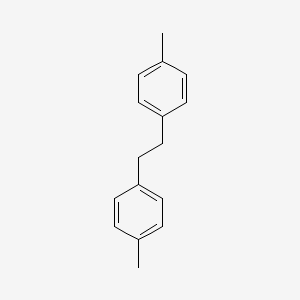

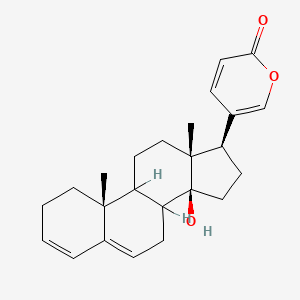

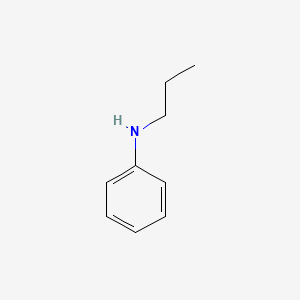

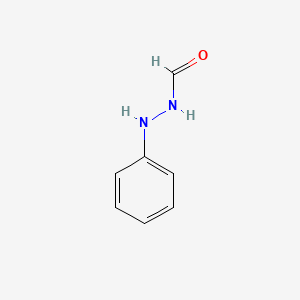

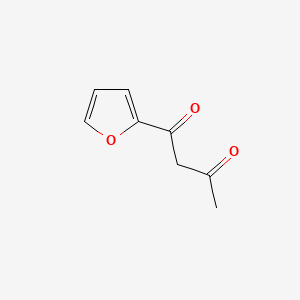

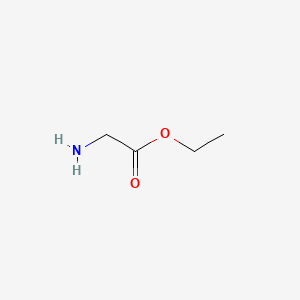

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the benzene and triazole rings in 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A1: The benzene ring in this compound shows conformational disorder, adopting two different orientations relative to the triazole ring. These orientations result in dihedral angles of 24.7° and 9.9° between the two ring systems [].

Q2: What types of intermolecular interactions are present in the crystal structure of 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A2: The crystal structure is stabilized by a network of hydrogen bonds. N—H⋯N and N—H⋯S hydrogen bonds link the molecules into sheets along the (001) plane. Additionally, weak C—H⋯N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal lattice [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.